molecular formula C6H9BrO B2836161 7-Bromo-2-oxabicyclo[4.1.0]heptane CAS No. 1803608-57-2

7-Bromo-2-oxabicyclo[4.1.0]heptane

Cat. No.: B2836161
CAS No.: 1803608-57-2
M. Wt: 177.041
InChI Key: WILLARUMZBKVRW-UHFFFAOYSA-N
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Description

“7-Bromo-2-oxabicyclo[4.1.0]heptane” is an organic compound. It is one of the products formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog . The empirical formula is C6H8O2 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C6H8O2 . The IUPAC Standard InChI is InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h5-6H,1-3H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 112.13 , a refractive index n20/D of 1.474 (lit.) , a boiling point of 76-78 °C/15 mmHg (lit.) , and a density of 1.13 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Reactivity and Transformation : 7-Oxabicyclo[2.2.1]heptadiene derivatives, related to 7-Bromo-2-oxabicyclo[4.1.0]heptane, can be transformed into different compounds like phenols and fulvenes, depending on the Bronsted acid used and experimental conditions (Maggiani, Tubul, & Brun, 1999).

  • Electrochemical Behavior : The steric position of the bromine atom in bromo-derivatives of 7-oxabicyclo[2,2,1]heptane influences the polarographic reduction parameters. Bromine in the exo-position is more readily reduced than in the endo-position, suggesting a 1,2-elimination mechanism (Butin et al., 1969).

  • Synthesis of Novel Compounds : Anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane allows for nucleophilic substitution at the 7-position, facilitating the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes (Malpass & White, 2004).

  • Thermochemical Properties : The thermochemical properties like enthalpy of formation, entropy, and heat capacity of oxabicycloheptenes, including 7-oxabicyclo[4.1.0]hept-2-ene, have been calculated, contributing to the understanding of these compounds in atmospheric photochemical oxidation of aromatics (Bozzelli, Rajasekaran, & Hur, 2006).

  • Oxygen Bridge Construction : A novel method for constructing the 7-oxabicyclo[2.2.1]heptane skeleton, related to this compound, was developed using cis-3,4-epoxy-1-cyclohexanol derivatives, revealing new pathways for synthesizing bicyclic systems (Iwakura, Tokura, & Tanino, 2017).

  • Polymerization Studies : Research on the enthalpy of polymerization of 7-oxabicyclo[4.1.0]heptane, related to the compound of interest, provides insights into the thermochemical properties of these compounds in polymer chemistry (Andruzzi et al., 1987).

  • Molecular Structure Analysis : Studies on the molecular structure of 7-oxabicyclo[2.2.1]heptane through gas electron diffraction offer detailed insights into the bond lengths and angles, aiding in the understanding of the structural properties of similar compounds like this compound (Oyanagi, Fukuyama, Kuchitsu, Bohn, & Li, 1975).

Properties

IUPAC Name

7-bromo-2-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-4-2-1-3-8-6(4)5/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILLARUMZBKVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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